molecular formula C13H11F5N4S B4118650 N-ethyl-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea

N-ethyl-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea

Cat. No. B4118650
M. Wt: 350.31 g/mol
InChI Key: RLZGHBUUOIGBBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea, also known as EFPT, is a compound that has gained attention in scientific research due to its potential as a therapeutic agent. EFPT is a small molecule that has been synthesized and studied for its biochemical and physiological effects.

Mechanism of Action

N-ethyl-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea exerts its effects through the inhibition of various enzymes and proteins in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound also inhibits the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in the regulation of insulin signaling. Inhibition of PTP1B by this compound leads to improved glucose uptake and insulin sensitivity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce inflammation in animal models of inflammation. This compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound has been shown to improve glucose uptake and insulin sensitivity in animal models of diabetes. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-ethyl-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea has several advantages and limitations for lab experiments. One advantage of this compound is its relatively simple synthesis method, which allows for easy production of the compound in a laboratory setting. This compound is also stable and can be stored for extended periods of time. However, this compound has limited solubility in water, which can make it difficult to use in certain experiments. This compound also has limited bioavailability, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for the study of N-ethyl-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea. One direction is the development of this compound analogs with improved solubility and bioavailability. Another direction is the study of this compound in combination with other therapeutic agents to improve its effectiveness. This compound could also be studied in clinical trials as a potential treatment for various diseases. Finally, the mechanism of action of this compound could be further elucidated to better understand its effects on various enzymes and proteins in the body.
Conclusion
In conclusion, this compound, or this compound, is a compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound has been studied for its anti-inflammatory, anti-tumor, and anti-diabetic properties, as well as its potential as a treatment for neurodegenerative diseases. This compound exerts its effects through the inhibition of various enzymes and proteins in the body. This compound has several advantages and limitations for lab experiments, and there are several future directions for the study of this compound.

Scientific Research Applications

N-ethyl-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea has been studied for its potential as a therapeutic agent in various scientific research applications. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. This compound has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-ethyl-3-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F5N4S/c1-2-19-13(23)20-7-3-4-22(21-7)5-6-8(14)10(16)12(18)11(17)9(6)15/h3-4H,2,5H2,1H3,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZGHBUUOIGBBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NC1=NN(C=C1)CC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F5N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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